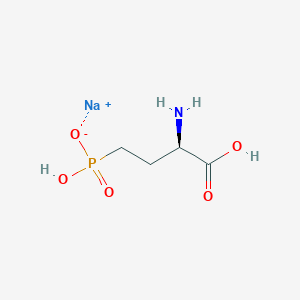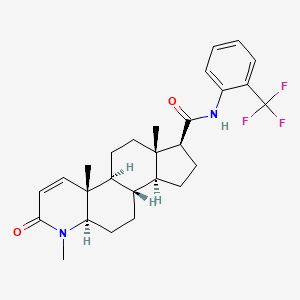
TCS 2210
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCS 2210, also known as compound 1, is a neuronal differentiation inducer in mesenchymal stem cells (MSCs)12. It increases the expression of the neuronal markers β-III tubulin and neuron-specific enolase (NSE)12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of TCS 22101.
Molecular Structure Analysis
The molecular formula of TCS 2210 is C18H17N3O313. The exact mass is 323.13 g/mol and the molecular weight is 323.35 g/mol13.
Chemical Reactions Analysis
TCS 2210 is known to induce neuronal differentiation in MSCs4. However, the specific chemical reactions involved in this process are not mentioned in the available resources.
Physical And Chemical Properties Analysis
TCS 2210 has a molecular weight of 323.35 g/mol and a molecular formula of C18H17N3O315. Unfortunately, the available resources do not provide further details on its physical and chemical properties.
科学的研究の応用
Transparent Conductors in Solar Energy
Transparent conductors (TCs) have various applications in solar energy utilization and energy savings, particularly in buildings. They are used to improve the thermal properties of modern fenestration due to their low infrared emittance. TCs can serve in solar control or low-emittance windows depending on their reflective properties in the near infrared spectrum relevant to solar irradiation. Their electrical conductivity makes them useful as current collectors in solar cells and for inserting and extracting electrical charge in electrochromic “smart windows,” combining energy efficiency and indoor comfort in buildings (Granqvist, 2007).
Thermal Energy Storage
Thermal energy storage (TES) systems, including thermo-chemical storage (TCS), play a crucial role in solar plants and industrial processes. TES transfers heat to storage media during charging and releases it during discharging. TCS, though still in early research stages, shows promise for long-term energy storage. It involves storing heat in materials that change chemical composition. TCS applications are particularly attractive due to their potential for efficient and economical energy storage (Zhang et al., 2016).
Transdisciplinary Case Studies
Transdisciplinary case studies (TCS) are used as a research and teaching approach to support transition management of regional, urban, and organizational systems. This approach is based on a methodology that includes methods for case representation, assessment, and strategy building, making it a valuable tool in sustainability learning and research (Scholz et al., 2006).
TCS in Superconductor Research
Machine learning models are developed to predict the critical temperatures (Tc) of known superconductors. This approach aids in understanding the connection between superconductivity and the chemical/structural properties of materials. By categorizing superconductors based on their Tc values and using features based on chemical compositions, these models provide insights into the mechanisms behind different families of superconductors (Stanev et al., 2017).
Safety And Hazards
The safety data sheet for TCS 2210 indicates that it may be harmful if swallowed6. Therefore, it is recommended to avoid inhalation, contact with eyes, skin, and clothing, and to use it in a well-ventilated area7.
将来の方向性
While the future directions of TCS 2210 are not explicitly mentioned in the available resources, its role as a neuronal differentiation inducer suggests potential applications in neurobiology and regenerative medicine1.
特性
CAS番号 |
1201916-31-5 |
|---|---|
製品名 |
TCS 2210 |
分子式 |
C18H17N3O3 |
分子量 |
323.35 |
同義語 |
1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



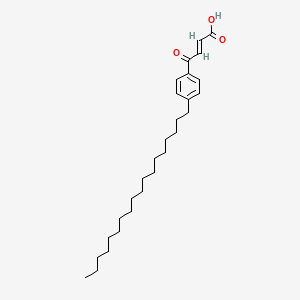

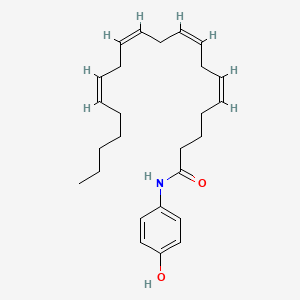

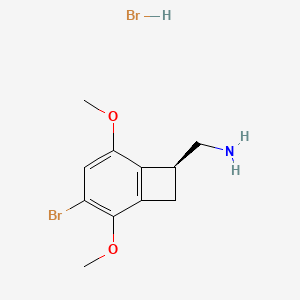

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

